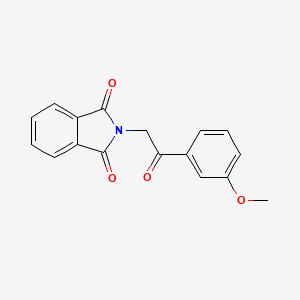silyl CAS No. 146758-82-9](/img/structure/B12550126.png)
[2-(Cyclopent-1-en-1-yl)phenyl](dimethyl)silyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopent-1-en-1-yl)phenylsilyl is an organosilicon compound that features a cyclopentene ring attached to a phenyl group, which is further bonded to a dimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-en-1-yl)phenylsilyl typically involves the reaction of cyclopentadiene with phenyl(dimethyl)silyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-(Cyclopent-1-en-1-yl)phenylsilyl may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopent-1-en-1-yl)phenylsilyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The dimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Cyclopent-1-en-1-yl)phenylsilyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions at the molecular level.
Industry: Used in the production of advanced materials, coatings, and adhesives due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2-(Cyclopent-1-en-1-yl)phenylsilyl exerts its effects involves interactions with various molecular targets and pathways. The dimethylsilyl group can form strong bonds with other atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-one: A related compound with a cyclopentenone structure, used in various organic reactions.
tert-Butyldimethylsilyl chloride: Another organosilicon compound used as a protecting group in organic synthesis.
Triphenylmethane: A compound with a similar aromatic structure, used in the production of dyes and other materials.
Uniqueness
2-(Cyclopent-1-en-1-yl)phenylsilyl is unique due to its combination of a cyclopentene ring and a dimethylsilyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring specific structural and chemical properties.
Propriétés
Numéro CAS |
146758-82-9 |
|---|---|
Formule moléculaire |
C13H17Si |
Poids moléculaire |
201.36 g/mol |
InChI |
InChI=1S/C13H17Si/c1-14(2)13-10-6-5-9-12(13)11-7-3-4-8-11/h5-7,9-10H,3-4,8H2,1-2H3 |
Clé InChI |
CYQCFOOBNBXIRB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)C1=CC=CC=C1C2=CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


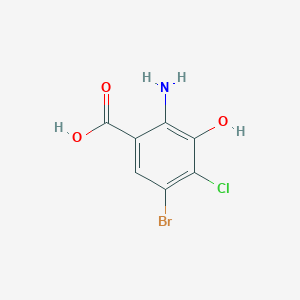
![N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide](/img/structure/B12550054.png)
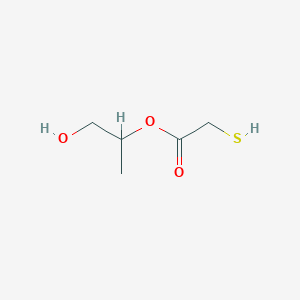
![Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-](/img/structure/B12550086.png)

![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)
![1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12550095.png)

![Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]-](/img/structure/B12550101.png)
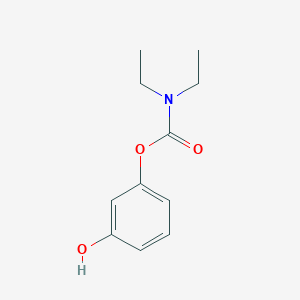
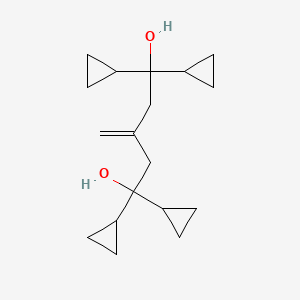
![Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane](/img/structure/B12550130.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)
